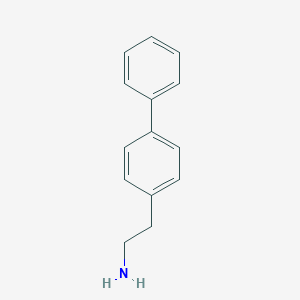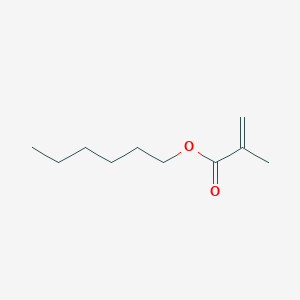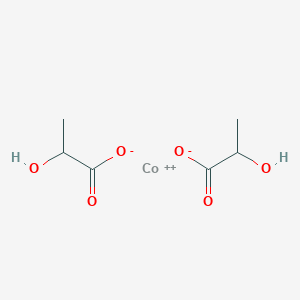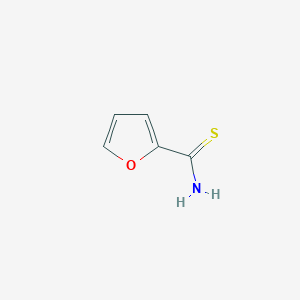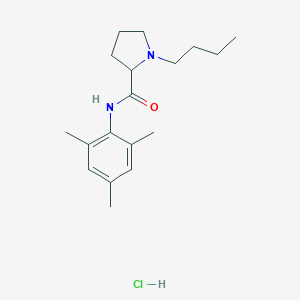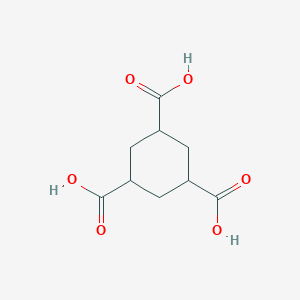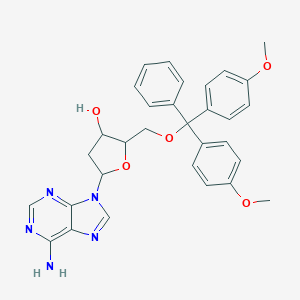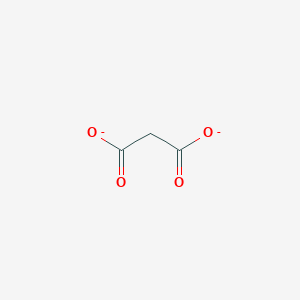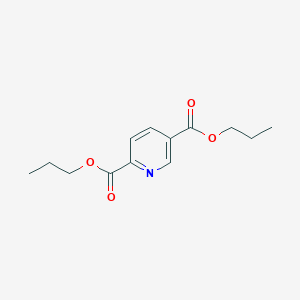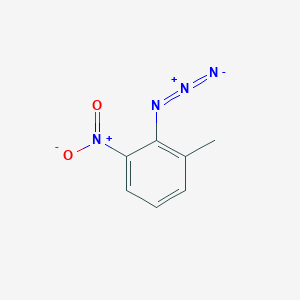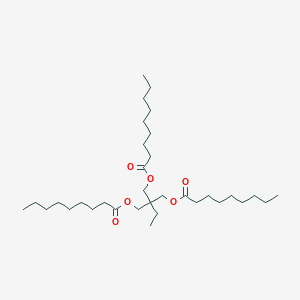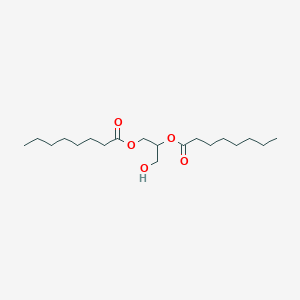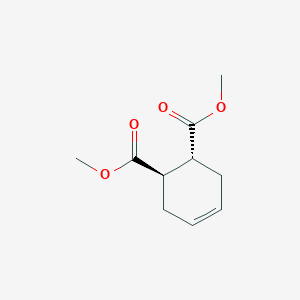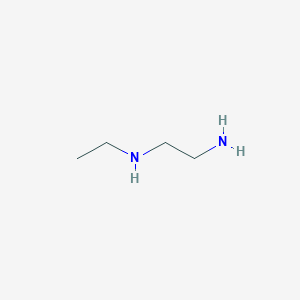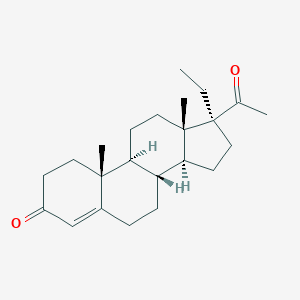
17-Ethylpregn-4-ene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Ethylpregn-4-ene-3,20-dione, also known as 17-Ethyl-5-androsten-3,17-dione or simply as Epistane, is a synthetic steroid that has gained popularity in the scientific community for its potential applications in research. This compound is known for its ability to bind to androgen receptors, leading to anabolic effects on muscle tissue. In
Wirkmechanismus
17-Ethylpregn-4-ene-3,20-dione binds to androgen receptors in muscle tissue, leading to increased protein synthesis and muscle growth. This compound also has anti-catabolic effects, meaning that it can prevent the breakdown of muscle tissue. Additionally, 17-Ethylpregn-4-ene-3,20-dione has been shown to have estrogenic effects, which may contribute to its anabolic properties.
Biochemische Und Physiologische Effekte
Studies have shown that 17-Ethylpregn-4-ene-3,20-dione can increase muscle mass and strength in both animals and humans. This compound has also been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of muscle wasting diseases. Additionally, 17-Ethylpregn-4-ene-3,20-dione has been shown to increase the production of red blood cells, which may improve endurance and athletic performance.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 17-Ethylpregn-4-ene-3,20-dione in lab experiments is its ability to selectively bind to androgen receptors in muscle tissue, making it a useful tool for studying the effects of androgens on muscle growth and development. However, one limitation of using this compound is its potential for estrogenic side effects, which may complicate the interpretation of study results.
Zukünftige Richtungen
Future research on 17-Ethylpregn-4-ene-3,20-dione may focus on its potential use in the treatment of muscle wasting diseases, such as muscular dystrophy. Additionally, further studies may investigate the potential use of this compound in improving athletic performance and preventing muscle loss in aging populations. Finally, research may also focus on developing new analogs of 17-Ethylpregn-4-ene-3,20-dione with improved anabolic properties and reduced estrogenic side effects.
Synthesemethoden
The synthesis of 17-Ethylpregn-4-ene-3,20-dione involves the reaction of 5α-androstane-3,17-dione with ethyl magnesium bromide in the presence of a palladium catalyst. This reaction leads to the formation of 17-Ethylpregn-4-ene-3,20-dione, which can then be purified through a series of chromatography and crystallization steps.
Wissenschaftliche Forschungsanwendungen
17-Ethylpregn-4-ene-3,20-dione has been studied for its potential applications in a variety of scientific research fields, including pharmacology, biochemistry, and sports science. This compound has been shown to have anabolic effects on muscle tissue, making it a potential candidate for the development of new treatments for muscle wasting diseases. Additionally, 17-Ethylpregn-4-ene-3,20-dione has been studied for its potential use in improving athletic performance, as it has been shown to increase muscle mass and strength.
Eigenschaften
CAS-Nummer |
1048-01-7 |
|---|---|
Produktname |
17-Ethylpregn-4-ene-3,20-dione |
Molekularformel |
C23H34O2 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17S)-17-acetyl-17-ethyl-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H34O2/c1-5-23(15(2)24)13-10-20-18-7-6-16-14-17(25)8-11-21(16,3)19(18)9-12-22(20,23)4/h14,18-20H,5-13H2,1-4H3/t18-,19+,20+,21+,22+,23-/m1/s1 |
InChI-Schlüssel |
BDFDXZCXSWHAAH-DTILQVPTSA-N |
Isomerische SMILES |
CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)C |
SMILES |
CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C |
Kanonische SMILES |
CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C |
Synonyme |
17-Ethylpregn-4-ene-3,20-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



